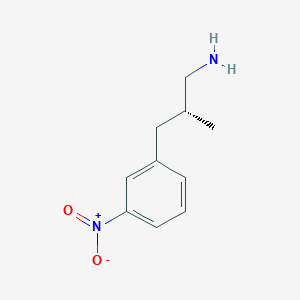
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents under specific conditions . The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can lead to a variety of substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The nitro group can participate in redox reactions, further influencing the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-2-fluoro-5-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chloro-5-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-5-1-4(7(10)11)6(12(15)16)2-3(5)8(13)14/h1-2,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETWAXNQJKTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-5-[(4-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2825895.png)
![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide](/img/structure/B2825898.png)
![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)

![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)
![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)



![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)


![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2825917.png)
